N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide
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Overview
Description
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide is a complex organic compound with a molecular formula of C22H37NO3 This compound is characterized by the presence of a benzamide group attached to a dihydroxypentadecan chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols.
Scientific Research Applications
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of bacterial growth or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]benzamide: This compound is similar in structure but has a longer carbon chain.
N-[(2S,3R)-1,3-dihydroxy-2-octadecanyl]benzamide: Another similar compound with slight variations in its molecular structure.
Uniqueness
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide is unique due to its specific dihydroxypentadecan chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
920277-41-4 |
---|---|
Molecular Formula |
C22H37NO3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21(25)20(18-24)23-22(26)19-15-12-11-13-16-19/h11-13,15-16,20-21,24-25H,2-10,14,17-18H2,1H3,(H,23,26)/t20-,21+/m0/s1 |
InChI Key |
DREYLUSOVLZKDZ-LEWJYISDSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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